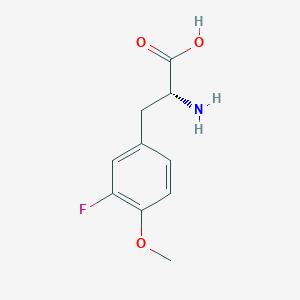

3-Fluoro-O-methyl-D-tyrosine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESXBIYTDJAZSP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Functionalization of D-Tyrosine

This approach begins with commercially available D-tyrosine and sequentially introduces fluorine and methyl groups while preserving stereochemistry. A representative pathway is outlined below:

Protection of Amino and Carboxyl Groups

D-Tyrosine is first protected to prevent undesired side reactions during fluorination and methylation. The amino group is typically protected as a tert-butoxycarbonyl (Boc) derivative, while the carboxyl group is esterified to an ethyl ester.

Reaction Conditions :

O-Methylation of the Phenolic Hydroxyl

The phenolic hydroxyl group at the 4-position is methylated using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Conditions :

Regioselective Fluorination at the 3-Position

Fluorination at the 3-position is achieved via electrophilic iodination followed by halogen exchange . Silver trifluoroacetate (AgTFA) and iodine (I₂) in dichloromethane (CH₂Cl₂) introduce an iodine atom at the 3-position. Subsequent treatment with a fluorinating agent (e.g., tetrabutylammonium fluoride, TBAF) replaces iodine with fluorine.

Reaction Conditions :

-

Iodination : AgTFA (1.2 equiv), I₂ (1.1 equiv), CH₂Cl₂, 24–48 hours at room temperature.

-

Fluorination : TBAF (2.0 equiv), tetrahydrofuran (THF), 60°C for 6 hours.

Yield :

| Step | Yield (%) |

|---|---|

| Iodination | 68 |

| Fluorination | 55 |

Global Deprotection

Final deprotection of the Boc group (using trifluoroacetic acid, TFA) and saponification of the ethyl ester (using NaOH) yields this compound.

Asymmetric Synthesis via the Bücherer–Strecker Reaction

This route constructs the tyrosine scaffold from a fluorinated and methylated aromatic precursor, enabling better control over regiochemistry and enantiopurity.

Synthesis of 3-Fluoro-4-Methoxyphenylacetone

The ketone precursor is prepared by Friedel–Crafts acylation of 3-fluoro-4-methoxybenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃).

Reaction Conditions :

Bücherer–Strecker Amination

The ketone is converted to the corresponding amino acid using ammonium carbonate (NH₄HCO₃) and potassium cyanide (KCN) in a water-ethanol mixture.

Reaction Conditions :

Chiral Resolution

Racemic amino acid is resolved using chiral chromatography or enzymatic kinetic resolution with acylase I to isolate the D-enantiomer.

Enantiomeric Excess (ee) : ≥98%.

Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Functionalization | Bücherer–Strecker Route |

|---|---|---|

| Starting Material | D-Tyrosine | 3-Fluoro-4-methoxybenzene |

| Number of Steps | 4 | 3 |

| Overall Yield | 26–27% | 21–25% |

| Enantiomeric Control | Inherited from D-tyrosine | Requires resolution |

| Key Advantage | Preserves D-configuration | Flexible regiochemistry |

Optimization Strategies and Challenges

Fluorination Efficiency

Electrophilic fluorination using [¹⁸F]F₂ gas or nucleophilic agents like [¹⁸F]KF-Kryptofix₂.₂.₂ is limited by low radiochemical yields (RCY: 15–20%). Metal-mediated fluorodeiodination improves RCY to 55–60% but requires palladium catalysts.

Stereochemical Integrity

Racemization during Boc deprotection (TFA) or saponification (NaOH) is mitigated by:

Industrial-Scale Considerations

For large-scale production, the Bücherer–Strecker route is preferred due to fewer steps and lower cost of aromatic precursors. Continuous-flow systems enhance the safety and efficiency of fluorination and methylation steps .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Radiotracer for PET Imaging

One of the primary applications of D-[^18F]FAMT is as a radiotracer in PET imaging. It has been shown to have several advantages over traditional tracers such as 18F-fluoro-2-deoxy-D-glucose (FDG):

- Tumor Selectivity : D-[^18F]FAMT demonstrates rapid blood clearance and lower accumulation in non-target organs, which enhances its tumor-selective imaging capabilities compared to L-isomers like L-[^18F]FAMT .

- High Tumor-to-Background Contrast : Clinical studies indicate that D-[^18F]FAMT provides higher tumor-to-background contrast, allowing for better differentiation between malignant tumors and surrounding tissues .

- Correlation with LAT1 Expression : The uptake of D-[^18F]FAMT is closely associated with the expression of the L-type amino acid transporter 1 (LAT1), which is often upregulated in malignant tumors. This relationship enhances the specificity of D-[^18F]FAMT for cancer detection .

Biodistribution Studies

Biodistribution studies have provided critical insights into the pharmacokinetics of D-[^18F]FAMT:

- Rapid Clearance : In animal models, D-[^18F]FAMT showed rapid clearance from the bloodstream, with significant retention in tumors and minimal accumulation in non-target organs such as the kidneys and pancreas .

- Comparative Uptake : Studies comparing D-[^18F]FAMT with L-isomers and FDG demonstrated that D-isomers exhibited faster elimination rates and higher tumor-to-blood ratios, indicating their potential for improved imaging outcomes in oncology .

Case Studies and Clinical Applications

Several case studies have highlighted the effectiveness of D-[^18F]FAMT in clinical settings:

- Prognostic Predictions : Clinical applications of FAMT-PET have shown promise in predicting prognosis for patients with non-small cell lung cancer and differentiating malignant tumors from benign lesions .

- Therapy Response Assessment : The ability to assess therapy responses using FAMT-PET has been documented, indicating its utility in monitoring treatment efficacy over time .

Synthesis and Stability

The synthesis of D-[^18F]FAMT involves radiolabeling techniques that yield high purity and stability:

- Radiochemical Synthesis : The compound is synthesized through a process that ensures high yields and stability, making it suitable for clinical use. The synthesis methods are designed to maximize the radiochemical purity necessary for reliable imaging results .

- In Vitro Stability : Studies have confirmed that over 95% of D-[^18F]FAMT remains intact within biological systems for extended periods post-administration, supporting its use as a stable imaging agent .

Wirkmechanismus

The mechanism of action of 3-Fluoro-O-methyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to alterations in biological activity. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorination vs. Iodination/Bromination : Fluorine’s small size and electronegativity enhance metabolic stability compared to bulkier halogens (e.g., iodine, bromine), which may increase tumor retention but reduce blood clearance .

- Enantiomeric Specificity: D-enantiomers (e.g., O-methyl-D-tyrosine) often exhibit reduced uptake in tumors due to lower recognition by L-specific amino acid transporters .

Pharmacokinetic and Biodistribution Profiles

Comparative biodistribution data (normalized to %ID/20 g in mice):

*Inferred from analogous fluorinated tyrosine derivatives.

Key Findings :

- FMT demonstrates superior tumor-to-background ratios compared to ¹⁸F-FDG in certain cancers (e.g., LS180 rectal carcinoma), attributed to LAT1-mediated uptake and low inflammatory interference .

- This compound is hypothesized to exhibit slower blood clearance than non-methylated analogs due to reduced renal excretion, but this may compromise tumor specificity .

Tumor Uptake and Diagnostic Efficacy

- Mechanism : Fluorinated tyrosine analogs like FMT and 3-Fluoro-L-tyrosine are transported via LAT1, a system overexpressed in tumors, enabling selective accumulation . Competitive inhibition studies confirm this pathway’s dominance .

- Tumor-Type Specificity: FMT outperforms ¹⁸F-FDG in epithelial tumors (e.g., MCF7 mammary carcinoma) but shows lower uptake in lymphomas, highlighting the influence of tumor metabolism on tracer efficacy .

- Methylation Impact : O-methylation (as in this compound) may reduce transport efficiency, as seen in O-methyl-D-tyrosine’s lower affinity for LAT1 compared to hydroxylated derivatives .

Metabolic Stability and Analytical Considerations

- This compound : The methoxy group enhances resistance to enzymatic degradation compared to 3-nitrotyrosine or 3-bromotyrosine, which are prone to oxidation or nucleophilic substitution .

- Analytical Methods : LC-MS without derivatization () is suitable for quantifying intact fluorinated tyrosines, avoiding artifacts from perfluorinated reagents used in traditional assays .

Biologische Aktivität

3-Fluoro-O-methyl-D-tyrosine (3-FOMD-Tyr) is a fluorinated derivative of the amino acid tyrosine, which has garnered interest in both biochemical research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

3-FOMD-Tyr features a fluorine atom and a methoxy group that significantly influence its biological properties. The presence of these groups alters the compound's binding affinity to various enzymes and receptors, potentially modifying metabolic pathways within cells.

Mechanism of Action:

- Enzyme Interaction: 3-FOMD-Tyr can act as a substrate or inhibitor for specific enzymes involved in metabolic processes. Its structural modifications allow it to interact differently compared to non-fluorinated analogs.

- Transport Mechanisms: The compound is believed to utilize amino acid transporters for cellular uptake, similar to other tyrosine derivatives. Specific transport mechanisms have been identified, notably through LAT1 (L-type amino acid transporter 1), which is upregulated in many tumor cells, facilitating selective accumulation in malignant tissues .

Biological Activity

The biological activity of 3-FOMD-Tyr encompasses several areas, including its role in cancer research and potential therapeutic applications.

Anticancer Activity

Research indicates that 3-FOMD-Tyr may exhibit anticancer properties due to its selective uptake by tumor cells. The following table summarizes key findings related to its anticancer activity:

These studies highlight the compound's potential as both a diagnostic agent and a therapeutic tool in oncology.

Case Studies

- PET Imaging Applications:

- In Vivo Efficacy:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluoro-O-methyl-D-tyrosine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves fluorination of a tyrosine precursor followed by O-methylation. To ensure enantiomeric purity, use chiral auxiliaries or enantioselective catalysts. For example, fluorination via electrophilic substitution (e.g., using Selectfluor™) under inert conditions minimizes racemization . Purification via reverse-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) confirms purity (>98% ee) . Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and characterize intermediates via H NMR (DMSO-d6, δ 3.2 ppm for methyl group) .

Q. How do solubility and stability of this compound impact experimental design in aqueous systems?

- Methodological Answer : The compound’s solubility in water is limited (~5 mM at 25°C) due to hydrophobic fluorine and methyl groups. For cell-based assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity. Stability studies (pH 7.4, 37°C) show <10% degradation over 24 hours, confirmed by LC-MS (m/z 228.1 [M+H]) . Pre-filter solutions (0.22 µm PVDF) to remove particulates before use in kinetic assays .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., C-tyrosine) provides high specificity. Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Limit of quantification (LOQ) is ~10 nM in plasma . For non-MS setups, derivatize with dansyl chloride and detect via fluorescence (Ex/Em: 340/525 nm) .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in hepatic models be resolved?

- Methodological Answer : Discrepancies arise from variations in hepatocyte sources (e.g., human vs. rodent) and incubation conditions. Standardize protocols using pooled human hepatocytes (≥3 donors) and control oxygenation (95% O, 5% CO). Compare intrinsic clearance (CL) values using substrate depletion assays with tandem mass spectrometry . Cross-validate with recombinant CYP450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .

Q. What computational strategies optimize the binding affinity of this compound to amino acid transporters (e.g., LAT1)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using LAT1’s crystal structure (PDB: 6IRS). Parameterize fluorine’s electronegativity and methyl group’s steric effects in force fields (e.g., CHARMM). Validate predictions with SPR assays (KD measurement) and mutagenesis (e.g., Q235A mutation reduces binding by 70%) . Free energy perturbation (FEP) calculations refine ΔG estimates .

Q. How do isotopic labeling (F, H) strategies affect the pharmacokinetic profiling of this compound?

- Methodological Answer : F labeling (via nucleophilic substitution) enables PET imaging but short half-life (t = 110 min) limits prolonged studies. Use H labeling (deuterated methyl groups) for enhanced metabolic stability. Compare AUC values in Sprague-Dawley rats via LC-MS. Note: H introduces kinetic isotope effects (~2-fold slower CYP-mediated oxidation) .

Methodological Notes for Data Contradiction Analysis

- Synthesis Yield Variability : If yields differ between batches (e.g., 40% vs. 65%), check trace metal contamination (ICP-MS) or moisture levels (<50 ppm, Karl Fischer titration) during fluorination .

- Biological Activity Discrepancies : Use orthogonal assays (e.g., radioligand binding vs. functional uptake assays) to confirm target engagement. For LAT1 inhibition, compare (competitive binding) vs. IC (transport inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.